molecular formula C11H15ClN2O B8483768 1-(3-chloro-2-methoxyphenyl)piperazine

1-(3-chloro-2-methoxyphenyl)piperazine

Cat. No.: B8483768
M. Wt: 226.70 g/mol
InChI Key: CWLHQCGNSQBNIP-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methoxyphenyl)piperazine is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methoxyphenyl)piperazine typically involves the reaction of 3-chloro-2-methoxyaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or acetonitrile, with the reaction being catalyzed by a base like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(3-chloro-2-methoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(3-Bromophenyl)piperazine

Uniqueness

1-(3-chloro-2-methoxyphenyl)piperazine is unique due to the presence of both a chloro and a methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other piperazine derivatives, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

1-(3-chloro-2-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15ClN2O/c1-15-11-9(12)3-2-4-10(11)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

CWLHQCGNSQBNIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(3-chloro-2-methoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (273 mg, 0.835 mmol) in CH2Cl2 (4 mL) was added TFA (4 mL) at RT. The reaction was stirred at room temperature for 1 hour and concentrated to give a reddish brown oil. Purification by SiO2 chromatography (10% MeOH/CH2Cl2 with 1% NH4OH) gave 1-(3-Chloro-2-methoxy-phenyl)-piperazine as a pale yellow solid/oil (137 mg, 0.604 mmol, 72%). MS: APCI: M+1: 227.1 (Exact Mass: 226.09).
Name
4-(3-chloro-2-methoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
273 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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